molecular formula C17H28N4O2 B2769655 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 1355819-35-0

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No. B2769655
CAS RN: 1355819-35-0
M. Wt: 320.437
InChI Key: HOQRQMCTCTZZMP-UHFFFAOYSA-N
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Description

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent, particularly in the treatment of hematological malignancies.

Mechanism Of Action

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis, leading to cell death in cancer cells. 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has also been shown to activate the DNA damage response pathway, leading to further cell death.
Biochemical and Physiological Effects:
2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of ribosome biogenesis, activation of the DNA damage response pathway, and induction of apoptosis in cancer cells. It has also been shown to have minimal effects on normal cells, suggesting a high degree of selectivity for cancer cells.

Advantages And Limitations For Lab Experiments

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has several advantages for use in laboratory experiments, including its selectivity for cancer cells, its ability to synergize with other anticancer agents, and its potential as a therapeutic agent for hematological malignancies. However, there are also limitations to its use, including the need for optimization of dosing and administration, and the potential for toxicity in normal cells at higher doses.

Future Directions

There are several potential future directions for research on 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide, including the optimization of dosing and administration, the development of combination therapies with other anticancer agents, and the exploration of its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide and its effects on normal cells.

Synthesis Methods

The synthesis of 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide involves several steps, including the reaction of cyclopentylamine with chloroacetonitrile, and subsequent reactions with other reagents to form the final product. The synthesis has been optimized to produce a high yield of pure 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide.

Scientific Research Applications

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to selectively target cancer cells, particularly those with mutations in the p53 tumor suppressor gene. 2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide has also been shown to have synergistic effects when combined with other anticancer agents.

properties

IUPAC Name

2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-cyclopentylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-20(17(13-18)9-5-2-6-10-17)16(23)12-21(11-15(19)22)14-7-3-4-8-14/h14H,2-12H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQRQMCTCTZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN(CC(=O)N)C1CCCC1)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide

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